

Technical Guide: 4-Hydroxy-2,5,6-trichloroisophthalonitrile

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Compound of Interest

Compound Name: 4-Hydroxyisophthalonitrile

Cat. No.: B041444

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An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 4-Hydroxy-2,5,6-trichloroisophthalonitrile, a molecule of significant interest in environmental science and toxicology. While initial inquiries may refer to the simpler "**4-Hydroxyisophthalonitrile**," the vast body of scientific literature focuses on its chlorinated analogue, 4-Hydroxy-2,5,6-trichloroisophthalonitrile. This compound is the principal and more persistent metabolite of Chlorothalonil, a widely used broad-spectrum fungicide.^{[1][2][3]} Due to its prevalence, persistence, and potential toxicity, which in some cases exceeds that of the parent compound, a thorough understanding of its properties and analytical methods is crucial for researchers in environmental monitoring, food safety, and toxicology.^{[1][4]}

This document details the physicochemical properties, analytical methodologies for detection and quantification, and the metabolic pathway of 4-Hydroxy-2,5,6-trichloroisophthalonitrile.

Physicochemical and Identification Data

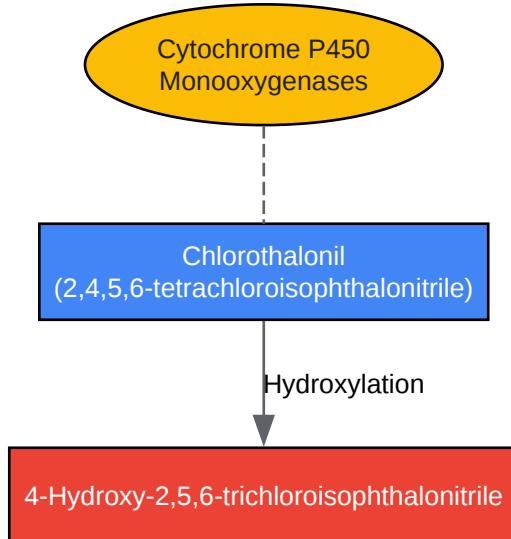
Accurate identification and characterization are fundamental to the study of any chemical compound. The key properties of 4-Hydroxy-2,5,6-trichloroisophthalonitrile are summarized below.

Property	Value	Reference
Molecular Weight	247.5 g/mol	[3]
Molecular Formula	C ₈ HCl ₃ N ₂ O	[3]
CAS Number	28343-61-5	[3]
IUPAC Name	2,4,5-trichloro-6-hydroxybenzene-1,3-dicarbonitrile	[3]
Synonyms	4-hydroxychlorothalonil, SDS-3701, R182281	[3]
Appearance	Colorless crystals or light gray powder	[5]
Melting Point	250-251 °C (for parent compound Chlorothalonil)	[5]

Metabolic Pathway of Chlorothalonil

4-Hydroxy-2,5,6-trichloroisophthalonitrile is formed from the fungicide Chlorothalonil through metabolic processes in various organisms and in the environment. The primary transformation involves the substitution of a chlorine atom with a hydroxyl group. In biological systems, this can be mediated by enzymes such as cytochrome P450 monooxygenases.^[1] The metabolic conversion is a critical aspect of toxicological studies, as the resulting metabolite has different physicochemical properties, including increased water solubility and persistence.^[1]

Metabolic Transformation of Chlorothalonil

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Caption: Metabolic conversion of Chlorothalonil to its primary metabolite.

Experimental Protocols for Analysis

The accurate quantification of 4-Hydroxy-2,5,6-trichloroisophthalonitrile in various matrices, such as soil, water, and biological tissues, is essential for exposure and risk assessment. The most common analytical techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Modified QuEChERS Method

The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique.^[6] However, for the analysis of Chlorothalonil and its hydroxy metabolite, modifications are necessary to prevent degradation, as the parent compound is unstable under alkaline conditions that can occur during standard QuEChERS procedures.^{[2][7]}

Objective: To extract 4-Hydroxy-2,5,6-trichloroisophthalonitrile from a solid or liquid matrix while minimizing degradation of the parent compound, Chlorothalonil.

Materials:

- Homogenized sample
- Acetonitrile (ACN)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Sodium chloride (NaCl)
- Dispersive solid-phase extraction (d-SPE) sorbents (e.g., C18)
- 50 mL polypropylene centrifuge tubes
- Centrifuge
- Vortex mixer

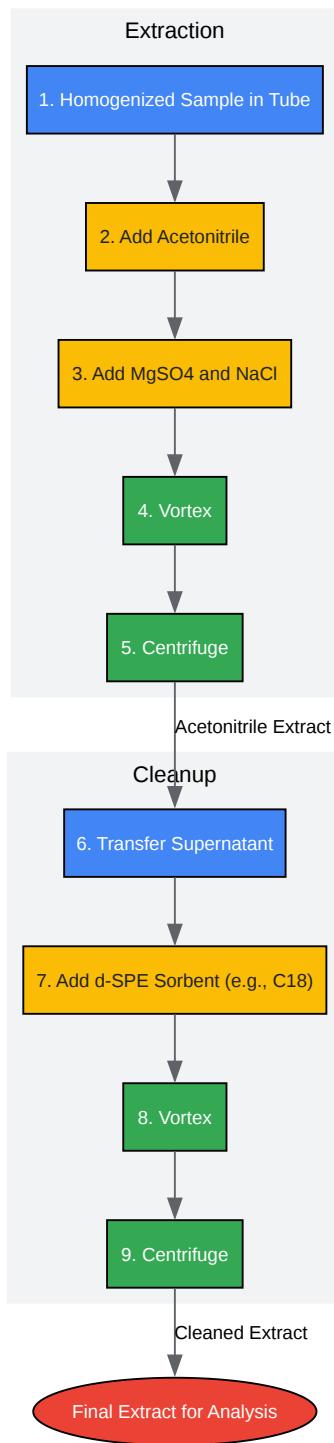
Procedure:

- Sample Weighing: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
- Solvent Addition: Add 10 mL of acetonitrile to the tube.
- Salting Out: Add anhydrous $MgSO_4$ and NaCl. The salts aid in the separation of the aqueous and organic layers and drive the analyte into the acetonitrile layer.
- Extraction: Shake the tube vigorously for 1 minute to ensure thorough extraction of the analyte.
- Centrifugation: Centrifuge the tube to separate the acetonitrile layer from the solid and aqueous phases.
- Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (acetonitrile extract) to a microcentrifuge tube containing d-SPE sorbents like C18 to remove interfering matrix

components.

- Final Centrifugation: Vortex and centrifuge the microcentrifuge tube. The resulting supernatant is ready for analysis.

Modified QuEChERS Workflow for Analyte Extraction

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